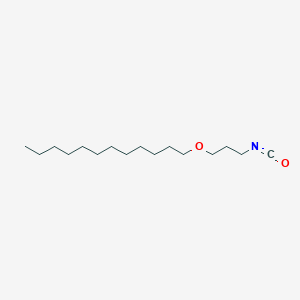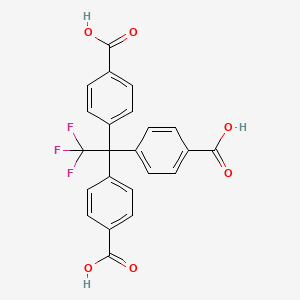
1-(3-Isocyanatopropoxy)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isocyanatopropoxy)dodecane is an organic compound with the molecular formula C15H29NO2 It is a derivative of dodecane, a saturated hydrocarbon, and contains an isocyanate functional group attached to a propoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isocyanatopropoxy)dodecane typically involves the reaction of dodecanol with 3-isocyanatopropyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Isocyanatopropoxy)dodecane can undergo various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with alcohols or amines are often carried out under mild conditions, sometimes with the addition of a catalyst to enhance the reaction rate.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Applications De Recherche Scientifique
1-(3-Isocyanatopropoxy)dodecane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 1-(3-Isocyanatopropoxy)dodecane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable carbamate or urea linkages. These reactions are crucial in the formation of polymers and other materials where cross-linking is desired. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isocyanatohexane: Similar in structure but with a shorter carbon chain.
1-(3-Isocyanatopropoxy)hexane: Similar structure with a shorter dodecane chain.
1-Isocyanatododecane: Lacks the propoxy group, making it less reactive in certain applications.
Uniqueness
1-(3-Isocyanatopropoxy)dodecane is unique due to the presence of both the isocyanate and propoxy groups. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler counterparts. The longer dodecane chain also imparts different physical properties, such as increased hydrophobicity and flexibility, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
60853-01-2 |
|---|---|
Formule moléculaire |
C16H31NO2 |
Poids moléculaire |
269.42 g/mol |
Nom IUPAC |
1-(3-isocyanatopropoxy)dodecane |
InChI |
InChI=1S/C16H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-17-16-18/h2-15H2,1H3 |
Clé InChI |
RFXWQAVVCGUWEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)
![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)




![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
